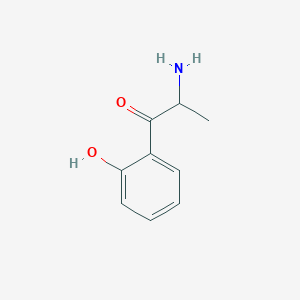![molecular formula C7H11NO2 B13617834 rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)
rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of organocatalysts can facilitate the formation of the bicyclic structure through a formal [4 + 2] cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving nitrogen-containing bicyclic structures.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
- rel-(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Uniqueness
What sets rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid apart is its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This unique configuration can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-1-5(7)2-4-8-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m1/s1 |
Clé InChI |
IZJBSGSUFIFGNE-IYSWYEEDSA-N |
SMILES isomérique |
C1C[C@@]2([C@H]1CCN2)C(=O)O |
SMILES canonique |
C1CC2(C1CCN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



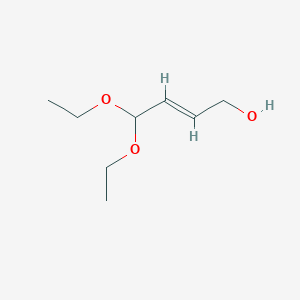
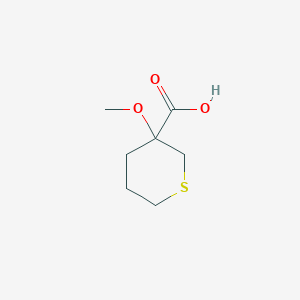
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)

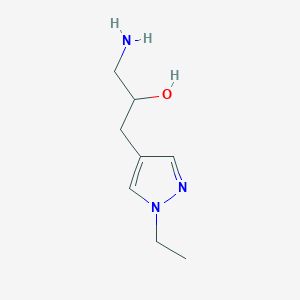
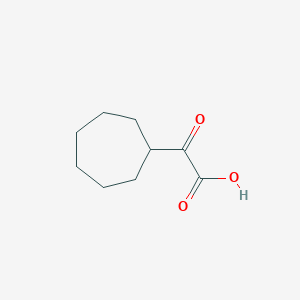
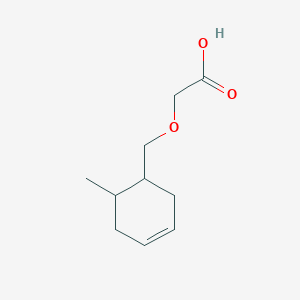

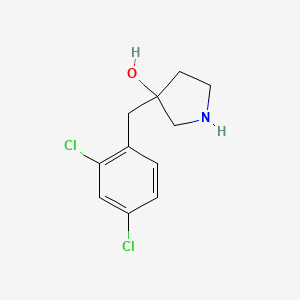
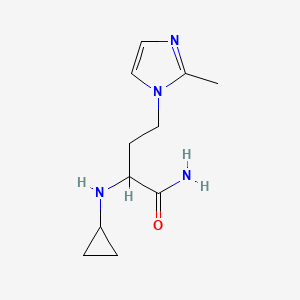

![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
